molecular formula C14H22ClNO B3059702 4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride CAS No. 1173080-52-8

4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride

Cat. No. B3059702
CAS RN: 1173080-52-8
M. Wt: 255.78 g/mol
InChI Key: VFOGGVHMJDBUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. MMB-2201 has gained significant attention in the scientific community due to its potential therapeutic applications and its use as a recreational drug.

Scientific Research Applications

Radioligand Development for PET Imaging

4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride has been explored for its potential use in positron emission tomography (PET) imaging. A study synthesized and evaluated a derivative, SB-235753, as a potential radioligand for Dopamine D4 receptors. However, biodistribution studies in rats indicated that SB-235753 was not suitable for this application due to rapid metabolism in plasma and the cerebellum (Matarrese et al., 2000).

Crystal Structure Analysis

Research on crystal structures of related compounds, such as N-benzyl-4-(diphenylacetoxy)piperidine, has been conducted. These studies provide insights into the molecular configurations and interactions of similar piperidine derivatives, which are crucial for understanding their chemical and pharmacological properties (Barlow et al., 1993).

Anti-Acetylcholinesterase Activity

Some derivatives of this compound have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. For instance, specific benzyl-piperidine derivatives showed potent inhibition of acetylcholinesterase, which is relevant for the development of antidementia agents (Sugimoto et al., 1990).

Ligand Development for CNS Receptors

The compound's derivatives have been studied as selective ligands for central nervous system receptors, like serotonin and sigma receptors. These studies contribute to the development of new therapeutic agents for psychiatric and neurological disorders (Tacke et al., 2003).

Synthesis of Novel Derivatives for Biological Applications

Research has focused on the synthesis of novel piperidine derivatives to explore their potential biological applications. These studies have led to the discovery of compounds with antioxidant and antimicrobial activities, which are important for the development of new drugs and treatments (Harini et al., 2014).

properties

IUPAC Name

4-[(4-methoxy-3-methylphenyl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-9-13(3-4-14(11)16-2)10-12-5-7-15-8-6-12;/h3-4,9,12,15H,5-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOGGVHMJDBUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588793
Record name 4-[(4-Methoxy-3-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride

CAS RN

1173080-52-8
Record name 4-[(4-Methoxy-3-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 2
4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 4
4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 5
4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 6
4-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.